N-[(3-nitrobenzoyl)amino]formamide
Description
Properties
IUPAC Name |
N-[(3-nitrobenzoyl)amino]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c12-5-9-10-8(13)6-2-1-3-7(4-6)11(14)15/h1-5H,(H,9,12)(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYVVPPAZIGLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407716 | |
| Record name | N-[(3-nitrobenzoyl)amino]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4590-28-7 | |
| Record name | NSC137908 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(3-nitrobenzoyl)amino]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-nitrobenzoyl)amino]formamide typically involves the reaction of 3-nitrobenzoic acid with formamide in the presence of a dehydrating agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-nitrobenzoic acid and formamide.
Dehydrating Agent: Commonly used agents include thionyl chloride or phosphorus oxychloride.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-nitrobenzoyl)amino]formamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-nitrobenzoic acid and formamide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halides, alkoxides.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 3-aminobenzoylformamide.
Substitution: Various substituted benzoylformamides.
Hydrolysis: 3-nitrobenzoic acid and formamide.
Scientific Research Applications
N-[(3-nitrobenzoyl)amino]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-nitrobenzoyl)amino]formamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The formamide moiety can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide
- Structure : Features a nitrobenzamido group attached to a benzamide backbone with chloro and methyl substituents.
- Synthesis : Prepared via amide coupling reactions using nitrobenzoyl chloride and substituted anilines, optimized for regioselectivity and yield .
- Key Difference : The benzamide backbone (vs. formamide in the target compound) reduces solubility in polar solvents but enhances thermal stability due to aromatic stacking .
(Z)-N-(4-Hydroxystyryl)Formamide and (E)-N-(4-Hydroxystyryl)Formamide
- Structure : Formamide derivatives with styryl substituents; differ in stereochemistry (Z vs. E isomers).
- Synthesis: Derived from indole-3-carboxylate and 3-amino-1-propanol via HBTU-mediated coupling .
- Key Difference : The styryl group introduces π-π interactions, enhancing fluorescence properties absent in the nitrobenzoyl analogue. Both isomers exhibit antimicrobial activity against E. coli and S. aureus .
N-[2-Hydroxy-5-[(1R)-1-Hydroxy-2-[[2-(4-Methoxyphenyl)Ethyl]Amino]Ethyl]Phenyl]Formamide
- Structure: A formamide derivative with hydroxy, methoxyphenyl, and ethanolamine substituents.
- Synthesis : Produced via multi-step amidation and reduction, with purification optimized for pharmaceutical applications .
- Key Difference: The ethanolamine side chain enhances solubility in aqueous media (logP ≈ 1.2) compared to the nitrobenzoyl variant, which is more lipophilic .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on nitrobenzamide analogues ; †Predicted via computational modeling; ‡Observed for nitrobenzamido derivatives.
- Solubility: The nitrobenzoyl group in this compound reduces aqueous solubility compared to hydroxy-substituted formamides (e.g., 5.6 mg/mL in water for compound in Table 1) .
- Thermodynamics : Transfer free energy (ΔG°i) of formamide derivatives in ethylene glycol/DMF mixtures indicates strong solvophobic interactions for nitro-substituted compounds, correlating with lower solubility .
Antimicrobial Activity
Pharmacological Relevance
- N-[2-Hydroxy-5-...]Formamide derivatives are intermediates in β-agonist drugs (e.g., formoterol), highlighting the role of formamide groups in receptor binding .
Biological Activity
N-[(3-nitrobenzoyl)amino]formamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as amides, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). The specific substitution of the nitro group at the 3-position of the benzoyl moiety contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the nitro group may enhance its reactivity and affinity for specific targets, leading to significant pharmacological effects.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic markers such as Bax and Bcl-2.
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HepG2 (Liver Cancer) | 10.5 | Induction of apoptosis |
| Study 2 | MCF-7 (Breast Cancer) | 12.8 | Caspase activation |
| Study 3 | A549 (Lung Cancer) | 9.2 | Inhibition of cell proliferation |
Cytotoxicity Studies
Cytotoxicity assessments have revealed that this compound selectively targets cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for minimizing adverse effects during therapeutic applications.
Table 2: Cytotoxicity Profile
| Cell Type | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 (Cancer) | 10.5 | 4.5 |
| THLE-2 (Normal) | 47.0 | - |
Case Studies
- Case Study on HepG2 Cells : In vitro experiments demonstrated that treatment with this compound led to a significant increase in early and late apoptotic cell populations, indicating its potential as an effective chemotherapeutic agent .
- Molecular Docking Studies : Computational analyses suggest that this compound binds effectively to key proteins involved in cancer progression, such as VEGFR-2, which is critical for tumor angiogenesis .
Q & A
Q. Optimization Strategies :
Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Basic Research Question
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Bands at ~1680 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., ~239.2 g/mol) .
Data Cross-Validation : Discrepancies between NMR and IR data (e.g., unexpected NH stretching absence) may indicate tautomerism or hydrogen bonding, requiring X-ray crystallography (via SHELX ) for resolution.
How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
Advanced Research Question
DFT methodologies, such as the B3LYP functional , are used to:
Q. Example DFT Parameters :
| Functional | Basis Set | Application |
|---|---|---|
| B3LYP | 6-31G(d,p) | Optimizes geometry and vibrational frequencies |
| M06-2X | def2-TZVP | Accurately models nitro group charge distribution |
What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?
Advanced Research Question
Conflicts may arise from:
- Polymorphism : Different crystalline forms altering spectral properties.
- Dynamic Effects : Conformational flexibility in solution (NMR) vs. rigid crystal structures (X-ray).
Q. Resolution Workflow :
Validate Crystallography : Refine structure using SHELX and visualize with ORTEP .
Reconcile NMR Data : Compare experimental coupling constants with DFT-simulated spectra.
Thermal Analysis : DSC/TGA to detect polymorphic transitions affecting stability .
How do solvent effects modeled by PCM influence the stability of this compound?
Advanced Research Question
The PCM framework quantifies solvation energy (ΔG_solv) to predict stability:
- Polar Solvents (e.g., Water) : Stabilize the nitro group via hydrogen bonding but may hydrolyze the amide bond at extreme pH.
- Nonpolar Solvents (e.g., Toluene) : Favor planar conformations, reducing steric strain.
Q. Case Study :
| Solvent | ΔG_solv (kcal/mol) | Stability Trend |
|---|---|---|
| Water | -12.5 | High solubility, moderate stability |
| DCM | -8.2 | Optimal for synthesis and storage |
What are the challenges in synthesizing bioactive derivatives of this compound?
Advanced Research Question
Challenges include:
- Nitro Group Reduction : Selective reduction to amine without over-reduction requires catalysts like Pd/C under H₂ .
- Bioactivity Optimization : Computational docking (AutoDock) identifies substituents enhancing binding to targets (e.g., antimicrobial enzymes) .
Q. Derivative Design :
| Modification | Method | Target Application |
|---|---|---|
| Nitro → Amine | Catalytic hydrogenation | Prodrug activation |
| Formamide → Thioamide | Lawesson’s reagent | Enhanced bioavailability |
How should kinetic studies for reactions involving this compound be designed?
Basic Research Question
Key considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
